1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine
Overview
Description
1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine is a synthetic compound with a molecular weight of 235.29 . It is an analog of piperazine, a cyclic amine that is commonly used as a building block in the synthesis of many drugs and other compounds.
Synthesis Analysis
This compound serves as an important intermediate in the synthesis of biologically active compounds. For instance, it has been used in the synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, a compound with potential biological significance.Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C12H17N3O2 . The InChI code for this compound is 1S/C12H17N3O2/c1-10-9-11(15(16)17)3-4-12(10)14-7-5-13(2)6-8-14/h3-4,9H,5-8H2,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it is known to be a useful intermediate in the synthesis of various biologically active compounds.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 235.29 . The compound is solid in its physical form.Scientific Research Applications
Synthesis and Chemical Properties
- 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine serves as an important intermediate in the synthesis of biologically active compounds. For instance, the synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, a compound with potential biological significance, demonstrates the utility of related piperazine derivatives in chemical synthesis (Liu Ya-hu, 2010).
Biological Activity
- Piperazine derivatives, including those structurally similar to this compound, have shown significant biological activities. For instance, some derivatives have been found to possess potent antibacterial and cytotoxic activities. Specific compounds have demonstrated effective biofilm inhibition and inhibitory activities against various bacterial strains, highlighting their potential in medical and pharmaceutical research (Ahmed E. M. Mekky, S. Sanad, 2020).
Antimicrobial and Antiviral Properties
Research on piperazine derivatives has extended into the realm of antimicrobial and antiviral properties. For example, certain derivatives have been synthesized and tested for their antibacterial activities against various strains. These compounds have shown promising results, indicating their potential use in the development of new antimicrobial agents (Wu Qi, 2014).
Additionally, studies have reported the synthesis and evaluation of piperazine derivatives doped with other compounds, showing promising antiviral activities, particularly against Tobacco mosaic virus (TMV), as well as notable antimicrobial activity (R. C. Krishna Reddy et al., 2013).
Crystallography and Molecular Structure
- The crystal structures of compounds related to this compound have been determined using X-ray diffraction analysis. This research provides valuable insights into the molecular structure and conformation of these compounds, which is crucial for understanding their chemical and biological properties (Vanessa Renee Little et al., 2008).
Properties
IUPAC Name |
1-methyl-4-(2-methyl-4-nitrophenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-10-9-11(15(16)17)3-4-12(10)14-7-5-13(2)6-8-14/h3-4,9H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUNJNHSMBYVAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCN(CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593788 | |
Record name | 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681004-49-9 | |
Record name | 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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